molecular formula C9H12O2 B1589308 (3-Methoxy-5-methylphenyl)methanol CAS No. 119650-44-1

(3-Methoxy-5-methylphenyl)methanol

Cat. No.: B1589308
CAS No.: 119650-44-1
M. Wt: 152.19 g/mol
InChI Key: MNQFUZGSTPOPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualizing (3-Methoxy-5-methylphenyl)methanol within Contemporary Synthetic Chemistry

In modern organic synthesis, the demand for structurally diverse and functionally complex molecules is ever-increasing, driven by fields such as medicinal chemistry and materials science. This compound serves as a valuable building block in this context. Its chemical structure, characterized by a primary alcohol and an electron-rich aromatic ring, allows for a variety of chemical transformations.

The compound's utility stems from the reactivity of its functional groups. The hydroxyl (-OH) group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or it can be substituted by various nucleophiles. The aromatic ring, activated by the electron-donating methoxy (B1213986) and methyl groups, is susceptible to electrophilic substitution reactions. This multi-faceted reactivity enables chemists to introduce new functional groups and build molecular complexity in a controlled manner.

A common synthetic application of this compound is its use as an intermediate. For instance, it can be prepared by the reduction of 3-methoxy-5-methylbenzaldehyde (B1312423) or its corresponding ester derivatives using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This alcohol can then be further modified to create a wide array of target molecules.

Historical Perspectives on Related Aryl Methyl Ethers and Benzylic Alcohols in Chemical Research

The study of aryl methyl ethers and benzylic alcohols has a rich history in chemical research, laying the groundwork for understanding compounds like this compound.

Aryl Methyl Ethers: Historically, aryl methyl ethers, such as anisole, have been pivotal in the development of theories regarding aromatic substitution and reaction mechanisms. The methoxy group (-OCH3) is known to be an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.com This understanding is crucial for predicting the outcome of reactions involving substituted aryl methyl ethers. The cleavage of the stable aryl methyl ether bond has also been a significant area of research, with numerous methods developed for their demethylation to the corresponding phenols. rsc.org This transformation is particularly relevant in the modification of natural products like lignin (B12514952). rsc.org

Benzylic Alcohols: Benzyl (B1604629) alcohol, the parent compound of this class, has been recognized for its diverse applications for over a century. britannica.com It occurs naturally in essential oils and has been used in perfumery, as a solvent, and as a preservative in pharmaceuticals. britannica.compatsnap.com From a synthetic standpoint, the oxidation of benzylic alcohols to aldehydes and carboxylic acids is a fundamental transformation in organic chemistry. patsnap.com The development of selective oxidation methods has been a continuous area of research, aiming to avoid over-oxidation to the carboxylic acid. acs.org The ability of the benzylic hydroxyl group to be substituted has also been extensively studied, providing a reliable method for introducing various functionalities at the benzylic position. patsnap.com

Significance of the Methoxy and Methyl Substituents on Phenylmethanol Scaffolds in Target Synthesis

The specific placement of the methoxy and methyl groups at the 3 and 5 positions of the phenylmethanol ring in this compound has a profound impact on its reactivity and utility in target synthesis.

Electronic Effects: The methoxy group is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. byjus.com The methyl group is a weaker electron-donating group through induction. Together, these groups activate the benzene (B151609) ring, making it more susceptible to electrophilic attack than benzene itself. The directing effects of these substituents guide the position of incoming electrophiles, allowing for regioselective synthesis of polysubstituted aromatic compounds.

Steric Effects: The substituents on the aromatic ring can also exert steric hindrance, influencing the approach of reagents to the reactive sites. In this compound, the meta-disposition of the methoxy and methyl groups leaves the ortho and para positions to the hydroxymethyl group relatively unhindered, which can be advantageous in certain synthetic transformations.

Modulation of Properties: The presence of the methoxy group can enhance the lipophilicity of a molecule, which can be a desirable property in the design of bioactive compounds, facilitating their interaction with biological membranes. The specific substitution pattern of this compound makes it a unique building block compared to other isomers like (4-Methoxy-3-methylphenyl)methanol. sigmaaldrich.com

The interplay of these electronic and steric effects, along with the inherent reactivity of the benzylic alcohol, makes this compound a valuable tool for synthetic chemists aiming to construct complex molecules with precise control over their architecture and properties.

Overview of Key Research Avenues for this compound

Current and future research involving this compound and related structures is likely to focus on several key areas:

Development of Novel Synthetic Methodologies: The unique electronic and steric properties of this compound make it an interesting substrate for testing and developing new synthetic reactions. This includes novel oxidation, reduction, and substitution reactions that can proceed with high selectivity and efficiency.

Synthesis of Biologically Active Molecules: Substituted phenylmethanol scaffolds are present in a variety of natural products and pharmaceuticals. Research will likely continue to explore the use of this compound as a key intermediate in the synthesis of new drug candidates. For example, related structures are found in compounds being investigated for their potential as antimicrobial or enzyme-inhibiting agents.

Materials Science Applications: The aromatic nature and functional group handles of this compound make it a potential monomer or building block for the synthesis of novel polymers and organic materials. For instance, related m-aryloxy phenols have been used in the fabrication of organic light-emitting devices (OLEDs). mdpi.com

Catalysis: The development of catalysts that can selectively functionalize specific positions on the aromatic ring of compounds like this compound is an ongoing area of interest. This would allow for even more precise control over the synthesis of complex molecules.

Table of Compound Properties:

PropertyValue
IUPAC Name This compound
CAS Number 119650-44-1
Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
Physical Form Liquid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxy-5-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5,10H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQFUZGSTPOPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20452461
Record name (3-Methoxy-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119650-44-1
Record name (3-Methoxy-5-methylphenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20452461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways of 3 Methoxy 5 Methylphenyl Methanol

De Novo Synthesis Approaches

The creation of (3-Methoxy-5-methylphenyl)methanol from simpler, readily available starting materials can be accomplished through several key reaction pathways. These methods include modifications of substituted anilines, bromination procedures, etherification, reduction of carbonyls, alkylation strategies, and benzannulation reactions.

Preparation from Substituted Anilines via Hydroxyl Substitution

The synthesis of meta-substituted anilines, which can be precursors to this compound, can be achieved through a three-component reaction. rsc.org This method involves the cyclo-condensation and aromatization of in situ generated imines of acetone (B3395972) with 1,3-diketones. rsc.org The reaction can be performed under conventional heating or microwave irradiation, offering a versatile route to various anilines from accessible reagents. rsc.org While not a direct synthesis of the target alcohol, this approach provides a foundational method for creating the substituted aniline (B41778) core structure, which can then be further functionalized. Subsequent diazotization of the aniline followed by hydrolysis would introduce the required hydroxyl group, and further steps would be needed to install the hydroxymethyl group.

Another approach involves the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. beilstein-journals.org This catalyst- and additive-free method proceeds through a sequential imine condensation–isoaromatization pathway, yielding a range of aniline derivatives. beilstein-journals.org

Synthesis through Bromination Procedures (e.g., Wohl–Ziegler's Procedure, NBS/AIBN)

The Wohl-Ziegler reaction is a well-established method for the allylic or benzylic bromination of hydrocarbons. thermofisher.com This free radical substitution utilizes N-bromosuccinimide (NBS) and a radical initiator, such as azobisisobutyronitrile (AIBN). thermofisher.com In the context of synthesizing this compound, this procedure would be applied to 3-methoxy-5-methyltoluene. The benzylic methyl group would be selectively brominated to yield 3-methoxy-5-methylbenzyl bromide. This intermediate can then be converted to the final alcohol product through a nucleophilic substitution reaction with a hydroxide (B78521) source. The reaction's history dates back to 1919 with Alfred Wohl's work on N-bromoacetamide and was later extensively developed by Karl Ziegler in 1942 using NBS. thermofisher.com

Reagent/CatalystFunction
N-Bromosuccinimide (NBS)Provides a source of bromine radicals. thermofisher.com
Azobisisobutyronitrile (AIBN)Acts as a radical initiator. thermofisher.com

Direct Etherification Methods (e.g., from 3-methoxyphenol)

Direct etherification is a common strategy for introducing methoxy (B1213986) groups onto a phenolic ring. The synthesis of 3-methoxyphenol (B1666288) itself can be achieved by treating resorcinol (B1680541) with dimethyl sulfate (B86663) in the presence of sodium hydroxide. chemicalbook.com This reaction proceeds with a yield of approximately 50%. chemicalbook.com Once 3-methoxyphenol is obtained, further steps are required to introduce the methyl and hydroxymethyl groups.

In a related approach, 3-methoxyphenol can be used in Ullmann coupling reactions. For instance, it can be reacted with 3-bromanisole in the presence of a copper catalyst, followed by cleavage of the methyl groups with hydrobromic acid in acetic acid to yield 3,3′-oxydiphenol. mdpi.com This highlights the reactivity of the methoxy group and its potential for creating more complex structures. mdpi.com

Reduction of Corresponding Carbonyl Compounds (e.g., Ketones or Aldehydes)

A prevalent and high-yielding method for the synthesis of this compound is the reduction of the corresponding aldehyde, 3-methoxy-5-methylbenzaldehyde (B1312423). This transformation can be efficiently carried out using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents selectively reduce the aldehyde functionality to a primary alcohol with high yields, often exceeding 90% under optimized conditions. Similarly, the corresponding ester, methyl 3-methoxy-5-methylbenzoate, can also be reduced to the target alcohol using the same reducing agents.

The general reaction is as follows: C₉H₁₀O₂ + [Reducing Agent] → C₉H₁₂O₂

Starting MaterialReducing AgentProduct
3-methoxy-5-methylbenzaldehydeNaBH₄ or LiAlH₄This compound
Methyl 3-methoxy-5-methylbenzoateNaBH₄ or LiAlH₄This compound

Alkylation Strategies for Introducing the Methyl Group onto Phenolic Compounds

Alkylation reactions are crucial for introducing the methyl group onto a phenolic precursor. Phenolic compounds can be alkylated in the presence of a suitable catalyst. google.com The choice of alkylating agent can include olefins, alcohols, and alkyl halides. google.com For instance, p-methoxyphenol can be alkylated to introduce a butyl group, demonstrating the general applicability of this method. google.com To synthesize this compound, a similar strategy could be employed on a 3-methoxyphenol substrate using a methylating agent. The reaction conditions, such as temperature and pressure, are adjusted based on the specific reactants and catalyst used. google.com

It is important to control the reaction to favor mono-alkylation, as di-alkylated products can also be formed. google.com

Dötz Benzannulation Strategies and Applications

The Dötz benzannulation is a powerful reaction for the synthesis of substituted aromatic rings. While direct application to this compound is not explicitly detailed in the provided context, the principles of benzannulation are relevant for constructing substituted aniline and phenol (B47542) derivatives which can be precursors. For example, a three-component benzannulation reaction has been developed for the synthesis of meta-hetarylanilines from heterocycle-substituted 1,3-diketones. beilstein-journals.org This one-pot synthesis demonstrates the utility of benzannulation in creating complex aromatic systems. beilstein-journals.org The reaction proceeds through a sequence of nucleophilic additions and dehydrations to form the aniline product. beilstein-journals.org

Utilization of Grignard Reactions in Synthesis

The synthesis of primary alcohols, such as this compound, can be effectively achieved through the use of Grignard reagents. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl group. ncert.nic.in For the specific synthesis of this compound, the process would typically involve the reaction of an appropriately substituted arylmagnesium halide with formaldehyde (B43269) (methanal). ncert.nic.in

The initial step is the formation of the Grignard reagent itself. This requires a precursor like 3-bromo-5-methylanisole, which is reacted with magnesium turnings in an anhydrous ether solvent, most commonly diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF). odinity.comyoutube.com The anhydrous condition is crucial as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of an unwanted arene (3-methylanisole) and quench the reagent. odinity.com

Once the Grignard reagent, (3-methoxy-5-methylphenyl)magnesium bromide, is formed, it is reacted with formaldehyde. Formaldehyde serves as the electrophilic one-carbon source for the hydroxymethyl group. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde, forming a magnesium alkoxide adduct. ncert.nic.in The final step is the hydrolysis of this intermediate adduct, typically with a dilute acid workup, which protonates the alkoxide to yield the final product, this compound. ncert.nic.in This reaction pathway is summarized in the following table.

StepReactantsReagents & ConditionsProduct
13-bromo-5-methylanisoleMg, Anhydrous Et₂O or THF(3-methoxy-5-methylphenyl)magnesium bromide
2(3-methoxy-5-methylphenyl)magnesium bromide, Formaldehyde (HCHO)Anhydrous Et₂O or THFIntermediate magnesium alkoxide
3Intermediate magnesium alkoxideDilute acid (e.g., HCl, H₂SO₄), H₂OThis compound

Precursor Compounds and Building Blocks in this compound Synthesis

The selection of appropriate starting materials and the strategic manipulation of intermediates are fundamental to the successful synthesis of this compound.

Role of 3,5-Dimethoxyanisole as a Starting Material

While not a direct precursor, compounds with a similar substitution pattern, such as other aryl methyl ethers, are central to related syntheses. The demethylation of aryl methyl ethers is a well-established transformation to produce phenols, which can then be further functionalized. researchgate.netencyclopedia.pub For instance, methods using reagents like BBr₃ or thiolates can selectively cleave methyl ether groups. researchgate.netencyclopedia.pub Starting from a compound like 3,5-dimethoxytoluene, a selective mono-demethylation would be required to yield a hydroxyl group, which could then be manipulated or protected before introducing the hydroxymethyl function. However, a more direct and common route involves starting with a precursor that already has the desired 3-methoxy-5-methyl substitution pattern, such as 3-methoxy-5-methylbenzaldehyde.

Intermediate Derivatization Strategies for Functional Group Manipulation

In multi-step syntheses, the chemical manipulation of intermediates is often necessary to introduce the required functional groups or to prevent side reactions. A key strategy is the use of protecting groups. For instance, if other reactive functional groups like a hydroxyl group are present on the aromatic ring, they can be protected through esterification, for example, by reacting with benzenesulfonyl chloride in the presence of a base like pyridine. This protected intermediate can then undergo further reactions, such as halogenation or metalation, to enable the introduction of the hydroxymethyl group. After the desired modification, the protecting group is removed via hydrolysis to regenerate the free hydroxyl group. Another derivatization strategy involves the conversion of functional groups, such as the oxidation of a methyl group to a carboxylic acid or aldehyde, or the reduction of a nitrile to an amine, which can then be transformed into other desired functionalities.

Preparation of Related Aryl Methyl Ethers as Precursors

The synthesis of specifically substituted aryl methyl ethers is a crucial first step in many synthetic pathways. Anisole (methoxybenzene) and its derivatives are common starting materials. nih.gov These can be functionalized through various electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation or acylation, nitration, and halogenation, to introduce substituents at desired positions on the aromatic ring. learncbse.in For example, 5-(ethylsulfonyl)-2-methoxyaniline (B1360015) is prepared starting from 4-methoxybenzene-1-sulfonyl chloride, which is derived from anisole. nih.gov The preparation of aryl acetates from aryl methyl ethers via palladium-catalyzed carbonylation under CO pressure is another method for functionalizing these precursors. rsc.org Demethylation reactions are also highly relevant, providing access to phenolic compounds from more readily available aryl methyl ethers. researchgate.net These strategies allow for the construction of complex aryl methyl ether building blocks that can be converted into target molecules like this compound.

Optimization of Synthetic Conditions

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions, particularly the choice of solvent.

Solvent Systems and Reaction Media (e.g., Cyclohexane (B81311), Et2O, THF)

The solvent plays a critical role in solubilizing reactants, stabilizing reactive intermediates, and influencing reaction rates. The choice of solvent is dictated by the specific reaction being performed.

Diethyl Ether (Et₂O): This is a classic and essential solvent for Grignard reactions. Its ability to coordinate with the magnesium center helps to stabilize the Grignard reagent, and its anhydrous nature prevents the reagent's decomposition. odinity.comacs.org It is also used as a solvent for the subsequent reaction of the Grignard reagent with the electrophile. youtube.com

Tetrahydrofuran (THF): THF is another aprotic ether commonly used for reactions involving organometallic reagents, including Grignard reactions. It has a higher boiling point and better solvating power than diethyl ether for some compounds. It is also employed as a medium for reduction reactions, such as the reduction of aldehydes or esters to alcohols using reagents like lithium aluminum hydride (LiAlH₄). researchgate.net

Other Solvents:

Methanol (B129727) (MeOH): Used as a solvent for reduction reactions with sodium borohydride (NaBH₄), which is a milder reducing agent than LiAlH₄. researchgate.net

Dichloromethane (DCM): A common aprotic solvent used for a variety of reactions, including esterifications for protecting hydroxyl groups.

Toluene and 1,4-Dioxane: These can be used as higher-boiling point solvents in certain catalytic reactions. acs.org

N,N-Dimethylformamide (DMF): A polar aprotic solvent used for reactions like nucleophilic substitution and demethylation reactions. researchgate.net

The selection of the optimal solvent system is often determined empirically, with the goal of maximizing yield and minimizing side products. While cyclohexane is an apolar aprotic solvent, its use is less common in the specific key reactions for this synthesis, such as Grignard formation or hydride reductions, where the coordinating ability of ethers is often preferred.

Reaction TypeCommon SolventsPurpose
Grignard Reagent FormationDiethyl Ether (Et₂O), Tetrahydrofuran (THF)Stabilize the Grignard reagent; must be anhydrous.
Hydride Reduction (e.g., with LiAlH₄, NaBH₄)Tetrahydrofuran (THF), Methanol (MeOH), Ethanol (B145695) (EtOH)Solubilize reactants; must be compatible with the reducing agent.
Esterification (Protecting Group)Dichloromethane (DCM), PyridineAprotic medium for reaction of alcohol with acyl chloride.
DemethylationN,N-Dimethylformamide (DMF)Polar aprotic solvent for nucleophilic displacement reactions.
Copper-Catalyzed ReactionsTetrahydrofuran (THF), Diethyl Ether (Et₂O), TolueneSolvent choice can significantly impact yield and selectivity. acs.org

Catalytic Systems and Reagents

The synthesis of this compound relies on specific reagents and, in some cases, catalysts to ensure efficient and selective transformations. The choice of reagent is dictated by the chosen synthetic pathway, whether it be reduction, organometallic addition, or another method.

Magnesium (Mg): Magnesium metal is a crucial reagent for the Grignard synthesis pathway. vaia.com It reacts with an organohalide, such as 1-bromo-3-methoxy-5-methylbenzene, in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form the corresponding organomagnesium halide. This Grignard reagent is a potent nucleophile essential for the subsequent reaction with an electrophile like formaldehyde to form the target alcohol. organic-chemistry.orgwisc.edu

n-Butyllithium (n-BuLi): This powerful organolithium reagent is primarily used as a strong base for deprotonation, particularly in directed ortho-metalation reactions. wikipedia.orgchemistryworld.com For the synthesis of this compound, n-BuLi could be employed to deprotonate 3-methoxytoluene at an ortho position, creating a nucleophilic aryllithium intermediate that can then react with formaldehyde. acs.org Reactions involving n-BuLi are typically conducted in anhydrous solvents at low temperatures, such as -78 °C, to control its high reactivity. chemicalbook.com

Iodine (I₂): While not a direct catalyst in the main reaction, a small, often crystalline, amount of iodine is frequently used as an activator in Grignard reagent formation. jove.comresearchgate.net Magnesium metal is often coated with a passivating layer of magnesium oxide (MgO), which can inhibit the reaction with the organohalide. mnstate.edustackexchange.com Iodine reacts with the magnesium surface, etching away the oxide layer and exposing fresh, reactive metal, thereby facilitating the initiation of the Grignard reaction. jove.comstackexchange.com

Azobisisobutyronitrile (AIBN): AIBN is a well-known radical initiator that decomposes upon heating (typically >65 °C) to generate nitrogen gas and two 2-cyanoprop-2-yl radicals. chemicalbook.comwikipedia.org These radicals can initiate free-radical reactions. While the most common syntheses of this compound involve ionic pathways (reduction or Grignard), radical-based methods like the hydroxylation of a benzylic C-H bond are also possible. libretexts.orgchemrxiv.org In such a context, AIBN could be used to initiate the formation of a benzyl (B1604629) radical from 3,5-dimethylanisole, which could then be trapped by an oxygen source. wikipedia.org However, this is a less common route for this specific molecule compared to the reduction or Grignard methods.

Other important reagents include the hydride donors Lithium Aluminum Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) , which are central to the reduction pathway from aldehydes and esters. byjus.com

Reagent/CatalystFormulaRole in Synthesis
MagnesiumMgFormation of Grignard reagent from an organohalide. vaia.com
n-Butyllithiumn-BuLiStrong base for directed ortho-metalation. wikipedia.org
IodineI₂Activator for magnesium in Grignard reagent formation. jove.comstackexchange.com
AzobisisobutyronitrileAIBNInitiator for potential free-radical synthesis pathways. chemicalbook.comwikipedia.org
Lithium Aluminum HydrideLiAlH₄Strong reducing agent for converting esters and aldehydes to alcohols. byjus.com
Sodium BorohydrideNaBH₄Milder reducing agent for converting aldehydes to alcohols.

Temperature and Pressure Optimization for Reaction Efficiency

Optimizing temperature and pressure is critical for maximizing reaction efficiency, yield, and purity while minimizing side reactions and energy consumption.

Temperature: The optimal temperature for synthesizing this compound varies significantly with the chosen method.

Grignard Reaction: The formation of the Grignard reagent itself is highly exothermic. gordon.edu Initiation can sometimes be sluggish, requiring gentle heating (e.g., to ~70 °C) to start, but once initiated, the reaction must often be cooled to maintain a controlled rate and prevent side reactions like Wurtz coupling. reddit.comhzdr.de Low temperatures (-78 °C) can be used with highly reactive magnesium to prepare functionalized Grignard reagents that are otherwise unstable. cmu.edu The subsequent reaction with formaldehyde is also typically performed at a low temperature (e.g., 0 °C) and allowed to warm to room temperature to ensure controlled addition and prevent the reagent from decomposing. reddit.com

LiAlH₄ Reduction: These reductions are also highly exothermic and are almost always performed at reduced temperatures. ic.ac.uk The reaction is typically started at 0 °C by slowly adding the aldehyde or ester to a suspension of LiAlH₄ in an ether solvent. After the addition is complete, the reaction may be allowed to warm to room temperature or gently refluxed to ensure completion. masterorganicchemistry.com Maintaining low temperatures is crucial to control the vigorous reaction and prevent over-reduction or side reactions. ic.ac.uk

n-BuLi Reactions: Metalation reactions using n-BuLi are conducted at very low temperatures, commonly -78 °C (the sublimation point of dry ice), to prevent degradation of the reagent and the solvent (like THF) and to control the high reactivity. chemicalbook.com

Pressure: For the common liquid-phase laboratory syntheses of this compound, such as Grignard reactions or hydride reductions, the reactions are typically conducted at atmospheric pressure . The equipment is usually open to a dry, inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the reactive intermediates, but pressure is not a primary variable for optimization. ic.ac.uk

In contrast, industrial-scale processes like catalytic hydrogenation, which could be an alternative for reducing 3-methoxy-5-methylbenzaldehyde, often utilize high pressure. khanacademy.org For example, catalytic hydrogenation of nitriles or carbonyls can require high pressures of hydrogen gas (up to 100 atm) to achieve efficient conversion. masterorganicchemistry.com However, for the specific laboratory-scale syntheses discussed, pressure control beyond maintaining an inert atmosphere is generally not required.

Synthetic MethodTypical TemperatureTypical PressureRationale
Grignard ReactionInitiation: May require gentle heating. Reaction: 0 °C to room temperature. reddit.comAtmosphericControl exothermic reaction, prevent side reactions and reagent decomposition.
LiAlH₄ Reduction0 °C to room temperature/reflux. ic.ac.ukAtmosphericControl vigorous and highly exothermic reaction.
n-BuLi Metalation-78 °C. chemicalbook.comAtmosphericMaintain stability of the highly reactive organolithium reagent and prevent solvent degradation.
Catalytic HydrogenationElevated Temperatures (e.g., 50-100 °C). masterorganicchemistry.comHigh Pressure (e.g., >1 atm H₂). masterorganicchemistry.comIncrease reaction rate and ensure sufficient hydrogen concentration for the catalytic cycle.

Reaction Work-up and Purification Techniques

After the chemical transformation is complete, a series of work-up and purification steps are essential to isolate the this compound product in a pure form, free from unreacted starting materials, reagents, and byproducts.

Reaction Work-up: The work-up procedure is tailored to the specific reaction chemistry used.

For Grignard Reactions: The work-up involves quenching the reaction mixture, typically by carefully adding a dilute aqueous acid solution (e.g., HCl or H₂SO₄) or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). wisc.edu This step serves two purposes: it protonates the magnesium alkoxide intermediate to form the final alcohol product, and it dissolves the magnesium salts (Mg(OH)X) so they can be removed in an aqueous layer during extraction. masterorganicchemistry.com

For LiAlH₄ Reductions: The work-up requires careful and controlled quenching of the highly reactive excess LiAlH₄. A common and safe procedure is the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water. This process results in the formation of granular, inorganic aluminum salts that can be easily removed by filtration. ic.ac.uk

Following the initial quench, the standard procedure involves liquid-liquid extraction. The product is extracted from the aqueous mixture into an immiscible organic solvent, such as diethyl ether or ethyl acetate (B1210297). The combined organic layers are then washed, often with brine (saturated NaCl solution), to remove residual water, and subsequently dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). libretexts.org Finally, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

Purification Techniques: The crude product obtained after work-up is rarely pure and almost always requires further purification.

Chromatography: The most common and effective method for purifying this compound is column chromatography. chemie-brunschwig.ch

Normal-Phase Chromatography: This technique typically uses a polar stationary phase, most commonly silica (B1680970) gel (SiO₂), and a non-polar mobile phase (eluent). chemie-brunschwig.ch A solvent system such as a mixture of hexane (B92381) and ethyl acetate would effectively separate the moderately polar benzyl alcohol from less polar impurities (which elute first) and more polar impurities (which remain on the column longer).

Reverse-Phase Chromatography: In some cases, reverse-phase chromatography might be used, which employs a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase, such as a mixture of methanol and water. nih.gov

Distillation: If the product is a liquid and its boiling point is sufficiently different from those of any impurities, vacuum distillation can be an effective purification method. ic.ac.uk This technique lowers the boiling point of the compound, allowing it to be distilled at a lower temperature and preventing potential thermal decomposition. google.com

Recrystallization: If the final product is a solid at room temperature, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

For benzyl alcohols, gas chromatography is often used as an analytical technique to confirm purity after the purification process is complete. globalresearchonline.net

Chemical Transformations and Reactivity Profiling

Derivatization Reactions of the Hydroxyl Group

The hydroxyl group is a primary site for chemical modification, allowing for the synthesis of a variety of derivatives.

(3-Methoxy-5-methylphenyl)methanol readily undergoes esterification with carboxylic acids, acid chlorides, and acid anhydrides to form the corresponding esters. ncert.nic.in This reaction is a fundamental transformation for converting alcohols to esters, which are valuable in various applications. For instance, the reaction with acetic anhydride (B1165640) yields the acetate (B1210297) ester. niscpr.res.in The esterification of fluorinated aromatic carboxylic acids with methanol (B129727) has been studied using heterogeneous catalysts, highlighting the importance of this reaction class in derivatization for analytical purposes. nih.gov

The primary alcohol functionality of this compound can be oxidized to form the corresponding aldehyde, 3-methoxy-5-methylbenzaldehyde (B1312423), or further to the carboxylic acid, 3-methoxy-5-methylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The biological oxidation of alcohols like methanol and ethanol (B145695) in the body also proceeds through an initial oxidation to the corresponding aldehyde. ncert.nic.in For a more controlled oxidation to the aldehyde, specific reagents like pyridinium (B92312) chlorochromate (PCC) are often employed. learncbse.in

In multi-step organic synthesis, it is often necessary to protect the hydroxyl group to prevent unwanted side reactions.

Acetylation: The hydroxyl group can be protected as an acetate ester by reacting it with acetic anhydride. niscpr.res.in This method is efficient for primary and secondary alcohols. niscpr.res.in

Benzyl (B1604629) Ether Protection: Another common strategy is the formation of a benzyl ether. This can be achieved through a Williamson ether synthesis, reacting the alcohol with a benzyl halide in the presence of a base like sodium hydride. organic-chemistry.org For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be used under acidic conditions. organic-chemistry.org Deprotection of benzyl ethers is typically accomplished by palladium-catalyzed hydrogenation. organic-chemistry.org A notable variation is the p-methoxybenzyl (PMB) ether, which can be cleaved oxidatively using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgorganic-chemistry.org

Protection StrategyReagentsKey Features
Acetylation Acetic AnhydrideEfficient for primary and secondary alcohols. niscpr.res.in
Benzyl Ether Benzyl Halide, Base (e.g., NaH)Stable protecting group, cleaved by hydrogenation. organic-chemistry.org
p-Methoxybenzyl (PMB) Ether PMB-Cl, BaseCan be selectively cleaved under oxidative conditions (e.g., DDQ). organic-chemistry.orgorganic-chemistry.org

Aromatic Ring Functionalization

The substituents on the benzene (B151609) ring direct further functionalization, allowing for regioselective modifications.

Directed-ortho metalation (DoM) is a powerful technique for the functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The methoxy (B1213986) group in this compound can act as a directed metalation group (DMG), guiding the deprotonation by a strong base like n-butyllithium to the ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with an electrophile, such as iodine, to achieve regioselective iodination at the position ortho to the methoxy group. This method provides a high degree of regioselectivity that is not achievable with standard electrophilic aromatic substitution. wikipedia.org

While electrophilic aromatic substitution is more common for electron-rich rings like the one in this compound, nucleophilic aromatic substitution (SNA) can occur under specific conditions, particularly if a suitable leaving group is present on the ring. youtube.com The presence of activating groups, typically strong electron-withdrawing groups, facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex). youtube.comresearchgate.net In the context of this compound itself, which has electron-donating groups, direct nucleophilic substitution on the aromatic ring is generally unfavorable. However, if the ring were modified to include a potent leaving group and activating groups, nucleophilic substitution could be a viable pathway for further functionalization. youtube.comresearchgate.net

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is rendered electron-rich by the presence of the methoxy (-OCH₃) and methyl (-CH₃) substituents. Both groups are activating and ortho-, para-directing. According to established principles of electrophilic aromatic substitution, the positions most susceptible to electrophilic attack are those ortho and para to these activating groups. The -CH₂OH group is weakly deactivating.

Considering the positions on the ring (C1 carries the -CH₂OH group, C3 the -OCH₃, and C5 the -CH₃), the directing effects are as follows:

Methoxy group (-OCH₃) at C3: Directs electrophiles to C2, C4, and C6 (ortho and para positions).

Methyl group (-CH₃) at C5: Directs electrophiles to C2, C4, and C6 (ortho and para positions).

The combined influence of these groups strongly activates positions C2, C4, and C6 for electrophilic attack.

A common example of this type of reaction is nitration. The introduction of a nitro group (-NO₂) onto the aromatic ring can be achieved using nitrating agents. Given the directing effects, nitration of this compound is expected to yield a mixture of isomeric products, with substitution occurring at the most activated and sterically accessible positions. For instance, the nitration of similar methoxy-substituted aromatic compounds is a well-established procedure in organic synthesis learncbse.in. The formation of (3-methoxy-5-nitrophenyl)methanol (B1462855) from a related precursor demonstrates the feasibility of introducing a nitro group onto this ring system bldpharm.comsigmaaldrich.com.

Reaction Reagents Expected Major Product(s) Controlling Factors
NitrationHNO₃/H₂SO₄(2-Nitro-3-methoxy-5-methylphenyl)methanol, (4-Nitro-3-methoxy-5-methylphenyl)methanolElectronic effects of -OCH₃ and -CH₃ groups, steric hindrance.
HalogenationBr₂/FeBr₃(2-Bromo-3-methoxy-5-methylphenyl)methanol, (4-Bromo-3-methoxy-5-methylphenyl)methanolDirecting influence of activating groups.
Friedel-Crafts AlkylationR-Cl/AlCl₃Alkylation at C2, C4, or C6 positionsSteric hindrance from existing substituents and the incoming electrophile.

Coupling Reactions and Complex Molecule Assembly

The this compound scaffold serves as a valuable building block in the synthesis of more complex molecules through various cross-coupling and cyclization strategies. These reactions leverage the functional groups of the molecule or its derivatives to form new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Cross-Coupling Reactions Utilizing Derivatives

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds between organohalides and organoboron compounds, catalyzed by a palladium complex rsc.org. To utilize this compound in this reaction, it must first be converted into a suitable derivative, such as an aryl halide or a boronic acid.

For example, a halogenated derivative, such as (2-bromo-3-methoxy-5-methylphenyl)methanol, can be coupled with a variety of aryl or vinyl boronic acids. The reaction is typically performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like Na₂CO₃ or K₂CO₃ researchgate.netmdpi.com. The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of biaryl compounds, which are prevalent in pharmaceuticals and materials science nih.gov. The presence of methoxy and other substituents on the aromatic ring is generally well-tolerated nih.govmdpi.com.

Alternatively, converting the parent compound into (3-methoxy-5-(hydroxymethyl)phenyl)boronic acid would allow it to act as the organoboron partner in couplings with various aryl or vinyl halides and triflates researchgate.net.

Reactant 1 (Derivative) Reactant 2 Catalyst/Base Product Type Reference
(Bromo-3-methoxy-5-methylphenyl)methanolArylboronic acidPd(PPh₃)₄ / K₂CO₃Biaryl methanol derivative mdpi.comnih.gov
(3-Methoxy-5-(hydroxymethyl)phenyl)boronic acidAryl halide (Ar-X)PdCl₂(dppf) / K₂CO₃Biaryl methanol derivative researchgate.net

Ring-Closing Carbonyl-Olefin Metathesis Reactions

Ring-closing carbonyl-olefin metathesis is a synthetic strategy used to form cyclic compounds nih.gov. This reaction is distinct from the more common olefin-olefin metathesis. It involves the intramolecular reaction between a carbonyl group and an alkene, often mediated by stoichiometric or catalytic transition metals rsc.org.

For this compound to be a substrate for such a reaction, it would need to be elaborated into a larger molecule containing both a carbonyl (aldehyde or ketone) and a tethered alkene. Research has shown that the electronic nature of substituents on aryl aldehydes can influence the reaction pathway. Specifically, electron-donating groups, such as a methoxy group, have been found to promote carbonyl-olefin metathesis pathways over other competing reactions nih.gov. This suggests that a suitably designed aldehyde derived from this compound could be an effective substrate for forming unsaturated carbocyclic or heterocyclic rings mdpi.com. For instance, an FeCl₃-catalyzed ring-closing carbonyl-olefin metathesis has been shown to be effective for preparing various cyclopentene (B43876) and other heterocyclic systems from unsaturated aldehydes and ketones mdpi.com.

Heck-Type Intramolecular C-H Bond Direct Activation

The Mizoroki-Heck reaction traditionally couples an aryl halide with an alkene. More advanced variations involve the direct activation of a C-H bond, bypassing the need for pre-functionalized halides mdpi.com. An intramolecular Heck-type C-H activation would involve a derivative of this compound containing a tethered olefinic group.

In such a scenario, a palladium catalyst would coordinate to the olefin and then facilitate the coupling with a C-H bond on the aromatic ring, forming a new cyclic structure. The regioselectivity of the C-H activation would be influenced by the directing groups on the ring and the geometry of the tether connecting the ring and the olefin. The formation of a palladacycle intermediate is a key step in the proposed catalytic cycle mdpi.com. While direct examples involving this compound are not specified, the principles of C-H activation are broadly applicable to substituted aromatic systems acs.org.

Glycosylation Reactions in the Context of Natural Product Synthesis

Glycosylation is a crucial reaction for the synthesis of a vast number of natural products and biologically active compounds, wherein a carbohydrate moiety is attached to an aglycone rsc.org. The hydroxymethyl group of this compound can serve as a nucleophilic acceptor (aglycone) for an activated glycosyl donor.

In a typical glycosylation reaction, a glycosyl donor (e.g., a glycosyl bromide, trichloroacetimidate, or thioglycoside) is activated by a promoter (e.g., a Lewis acid like TMSOTf or a heavy metal salt). This generates an electrophilic oxocarbenium-like species at the anomeric center of the sugar, which is then attacked by the hydroxyl group of the aglycone rsc.org. The outcome and stereoselectivity of the glycosylation depend on many factors, including the nature of the donor, the acceptor, the promoter, and the reaction conditions rsc.org. The use of substituted phenolic or benzylic alcohols as aglycones is a common strategy in the total synthesis of complex natural glycosides rsc.org.

Aglycone Glycosyl Donor Promoter Product Reference
This compoundGlycosyl TrichloroacetimidateTMSOTf (Lewis Acid)O-Glycoside rsc.org
This compoundGlycosyl BromideAg₂O or Hg(CN)₂O-Glycoside rsc.org
This compoundThioglycosideNIS/TfOHO-Glycoside rsc.org

Applications in Complex Molecule Synthesis and Materials Science

Role as a Chemical Intermediate in Natural Product Synthesis

This compound is a key starting material for the A-ring building block in the synthesis of several complex natural products, particularly those belonging to the angucycline family of antibiotics.

(3-Methoxy-5-methylphenyl)methanol is instrumental in the total synthesis of angucycline antibiotics like Landomycins Q and R. nih.gov These natural products are known for their cytotoxic and antibacterial properties. In a reported synthesis, this compound is used to construct the "A-ring" of the complex tetracyclic core of these molecules. nih.govresearchgate.net

The synthesis begins with the bromination of 3,5-dimethylanisole, which is then converted to this compound via a hydroxyl substitution. nih.gov This alcohol is then subjected to a directed ortho-lithiation, a reaction guided by the methoxy (B1213986) group, followed by regioselective iodination to install an iodine atom at the C2 position. This sequence highlights the utility of the methoxy group in controlling the position of subsequent chemical modifications. The resulting iodinated compound is then converted into a key alkyne building block, which is essential for forming the final angucycline structure. nih.govresearchgate.net While the specific use of this building block for Tetrangulol is not as explicitly detailed, its structural similarity to other angucyclines makes this a viable synthetic strategy. nih.gov

Table 1: Key Synthetic Steps for the Landomycin A-Ring from this compound

Step Reaction Reagents/Conditions Purpose
1 Bromination Wohl-Ziegler procedure Introduction of a bromine atom to the precursor.
2 Hydroxyl Substitution - Formation of this compound. nih.gov
3 Directed Ortho-lithiation & Iodination n-BuLi, I₂ Regioselective introduction of an iodine atom ortho to the methoxy group. nih.gov

The angucycline antibiotics are characterized by a distinctive, angularly fused tetracyclic system known as a benz[a]anthraquinone core. researchgate.net The synthesis of Landomycins Q and R serves as a direct example of how this compound is used to construct this complex skeleton. The A-ring alkyne, derived from our title compound, is coupled with a separately synthesized "D-ring" building block through methods like the Dötz benzannulation, ultimately forming the complete four-ring structure of the landomycinone core. nih.gov This strategic coupling of aromatic fragments is a powerful method for assembling polycyclic aromatic compounds.

The synthesis of complex heterocyclic systems such as benzonaphthopyranones and benzo[c]phenanthridines often relies on the strategic coupling of highly functionalized aromatic building blocks. The substitution pattern and reactive handles present in this compound—namely the nucleophilic/electrophilic character of the hydroxymethyl group and the ortho-directing ability of the methoxy group—make it a theoretically valuable precursor for segments of these larger structures. However, specific examples in the peer-reviewed literature detailing the direct application of this compound in the total synthesis of these particular heterocyclic families are not prominent.

This compound is an excellent starting point for creating a variety of oxygen-functionalized aromatic compounds. The hydroxymethyl group can be easily oxidized to an aldehyde or a carboxylic acid using standard reagents. researchgate.net This transformation introduces a new electrophilic site on the molecule, allowing for a host of further reactions. For instance, the resulting aldehyde can participate in condensations, Wittig reactions, or reductive aminations.

Furthermore, the methoxy group (-OCH₃) often serves as a robust protecting group for a phenolic hydroxyl group during a synthetic sequence. It is stable to many reaction conditions but can be cleaved later in the synthesis, typically with strong acids like HBr or Lewis acids like BBr₃, to reveal the free phenol (B47542). This strategy is crucial for managing reactivity in multi-step syntheses of complex, highly-oxygenated molecules.

Synthetic Strategies for Bioactive Compounds and Pharmaceuticals

The structural core of this compound is found in various biologically active molecules. Its use as a building block provides a direct route to compounds with potential therapeutic applications.

The synthesis of Landomycins Q and R, which show potential as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA), is a primary example. nih.gov Beyond antibiotics, related benzyl (B1604629) alcohol structures have been identified as having significant biological effects. For example, the closely related compound 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), isolated from Pacific oysters, has demonstrated antioxidant, anti-inflammatory, and neuroprotective properties in preclinical studies. researchgate.netnih.gov It has been shown to suppress inflammatory responses in macrophage cells and may offer protective effects against aging in the brain. researchgate.netnih.gov These findings underscore the importance of the substituted benzyl alcohol scaffold in medicinal chemistry and highlight the value of this compound as a synthetic precursor to access such bioactive analogues.

Table 2: Related Bioactive Compounds and Their Activities

Compound Biological Activity Source/Context Citation
Landomycin R Antibacterial (MRSA) Total Synthesis nih.gov
Landomycins (general) Cytotoxic (Antineoplastic) Natural Product Family researchgate.net
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) Antioxidant, Anti-inflammatory Natural Product (Oyster) researchgate.net

Utilization in Polymer Chemistry and Materials Science Applications

While direct polymerization of this compound is not typical, it can be chemically modified into a polymerizable monomer. By introducing a vinyl group onto the aromatic ring, one can create (3-Methoxy-5-vinylphenyl)methanol . cymitquimica.combldpharm.com This vinyl derivative is a functional monomer that can undergo polymerization, typically through radical polymerization methods, to form long polymer chains. univook.comfinechem-mirea.ru

The resulting polymers, such as poly(vinylbenzyl alcohol) derivatives, contain pendant hydroxyl and methoxy groups. google.com These functional groups can impart specific properties to the material, such as hydrophilicity, and provide sites for further chemical modification or cross-linking. Such functional polymers are valuable in a range of materials science applications, including:

Specialty Resins and Coatings: The hydroxyl groups can improve adhesion and can be used in curing reactions to form durable cross-linked networks. univook.com

Functional Polymer Supports: The polymer backbone can be used to immobilize catalysts or reagents for use in chemical synthesis.

Thermo-responsive Materials: Polymers based on N-(4-vinylbenzyl) derivatives have been shown to exhibit temperature-responsive solubility (LCST/UCST), making them "smart" materials for applications in drug delivery or sensing. researchgate.net

The synthesis of these materials often involves the polymerization of a vinylbenzyl precursor, which can be derived from the corresponding benzyl alcohol. univook.commarquette.edu Therefore, this compound represents a key precursor to specialized monomers for advanced polymer synthesis.

Contributions to Fragrance Industry Chemistry

This compound, a substituted aryl alkyl alcohol, holds a significant, albeit often indirect, role in the chemistry of the fragrance industry. While not typically utilized as a primary scent ingredient itself, its structural attributes make it a valuable precursor and building block in the synthesis of more complex fragrance molecules. Its contribution lies in its potential to be chemically transformed into compounds with desirable olfactory properties, particularly those with notes reminiscent of oakmoss, as well as its classification within a broader family of aromatic alcohols that are fundamental to fragrance creation.

The primary function of this compound in this context is as a synthetic intermediate. The fragrance industry continually seeks to create novel scent molecules and to find efficient synthetic routes to existing ones, especially those that are naturally derived but rare or subject to supply volatility. The molecular framework of this compound, featuring a methoxy, a methyl, and a reactive hydroxymethyl group on a benzene (B151609) ring, allows for a variety of chemical modifications.

One of the most notable connections of this compound to the fragrance world is its relationship to 3-Methoxy-5-methylphenol, a key component of oakmoss absolute. thegoodscentscompany.comresearchgate.netasianpubs.org Oakmoss is a prized natural raw material in perfumery, imparting a rich, earthy, and woody aroma that is characteristic of chypre and fougère fragrance families. The phenol counterpart of this compound, known commercially as Orcinyl 3, possesses a distinct oakmoss, sweet, and phenolic odor profile. thegoodscentscompany.com It is used to reinforce the character of oakmoss absolute and can act as a substitute when blended with other materials like evernyl. thegoodscentscompany.com Given the structural similarity, this compound can be considered a logical synthetic precursor to this important fragrance phenol.

The conversion of a benzyl alcohol derivative like this compound into other functional groups is a standard practice in organic synthesis. For instance, the hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Aldehydes are a critical class of fragrance ingredients, often possessing powerful and diffusive scents. Furthermore, the alcohol can undergo esterification to produce esters, another major category of aromatic compounds used in perfumery, frequently contributing fruity and floral notes.

While the direct olfactory profile of this compound is not extensively documented in public fragrance literature, its parent compound, benzyl alcohol, is widely used in the fragrance industry. zanchenglife.comfraterworks.comscentspiracy.comfragranceconservatory.com Benzyl alcohol itself has a mild, sweet-floral, and slightly fruity aroma and is often employed as a solvent, fixative, and a blender in floral compositions, particularly for jasmine and rose accords. fraterworks.comscentspiracy.com As a substituted benzyl alcohol, this compound belongs to the structural group of Aryl Alkyl Alcohols, which are a diverse and important class of fragrance ingredients. nih.gov

Table of Research Findings on Related Compounds:

Compound NameCAS NumberMolecular FormulaOdor DescriptionApplication in Fragrance
3-Methoxy-5-methylphenol3209-13-0C₈H₁₀O₂Oakmoss, Sweet, PhenolicReinforces oakmoss character; used in chypre, leather, woody, and tobacco accords. thegoodscentscompany.com
Benzyl Alcohol100-51-6C₇H₈OMild, sweet-floral, faintly almond-likeSolvent, fixative, and blender in floral compositions like jasmine and rose. fraterworks.comscentspiracy.com
Veramoss2796-03-4C₁₀H₁₂O₄A component found in oakmoss essential oil, contributes to the overall scent profile. researchgate.netasianpubs.org

Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom within the molecule.

In the proton NMR spectrum of (3-Methoxy-5-methylphenyl)methanol, distinct signals are anticipated for each unique proton environment. The chemical shifts (δ) are influenced by the electronic effects of the methoxy (B1213986), methyl, and hydroxymethyl substituents on the aromatic ring. The expected signals, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), are detailed in Table 1.

The aromatic protons at positions 2, 4, and 6 are expected to appear as distinct singlets, a consequence of their isolation from neighboring protons by substituents. The benzylic methylene (B1212753) protons of the -CH₂OH group are also predicted to be a singlet. The protons of the methoxy and methyl groups will each produce a sharp singlet, integrating to three protons each. A broad singlet is anticipated for the hydroxyl (-OH) proton, the chemical shift and appearance of which can be highly dependent on concentration and temperature.

Table 1: Expected ¹H NMR Signals for this compound in CDCl₃

Hydrogen Environment Expected Chemical Shift (ppm) Multiplicity Integration Assignment
Aromatic H (C2) 6.80 - 6.90 Singlet 1H Proton at position 2
Aromatic H (C4) 6.75 - 6.85 Singlet 1H Proton at position 4
Aromatic H (C6) 6.70 - 6.80 Singlet 1H Proton at position 6
-CH₂OH 4.60 - 4.70 Singlet 2H Benzylic methylene
-OCH₃ 3.75 - 3.85 Singlet 3H Methoxy group
-CH₃ 2.30 - 2.40 Singlet 3H Methyl group

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The predicted chemical shifts for the nine carbon atoms in this compound are summarized in Table 2.

The carbons attached to the electron-donating methoxy and methyl groups (C3 and C5) and the carbon bearing the hydroxymethyl group (C1) are expected to have characteristic downfield shifts. The aromatic CH carbons (C2, C4, C6) will appear in the typical aromatic region, while the aliphatic carbons of the hydroxymethyl, methoxy, and methyl groups will be found in the upfield region of the spectrum.

Table 2: Expected ¹³C NMR Signals for this compound in CDCl₃

Carbon Environment Expected Chemical Shift (ppm) Assignment
Aromatic C (C1) 142 - 144 Carbon attached to -CH₂OH
Aromatic C (C3) 159 - 161 Carbon attached to -OCH₃
Aromatic C (C5) 138 - 140 Carbon attached to -CH₃
Aromatic CH (C2) 111 - 113 Aromatic CH
Aromatic CH (C4) 119 - 121 Aromatic CH
Aromatic CH (C6) 111 - 113 Aromatic CH
-CH₂OH 64 - 66 Benzylic carbon
-OCH₃ 54 - 56 Methoxy carbon

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound, which has a molecular formula of C₉H₁₂O₂, the exact mass is 152.0837 g/mol . In a typical high-resolution mass spectrometry (HRMS) analysis using a technique like Electrospray Ionization Time-of-Flight (ESI-TOF), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to this mass.

The fragmentation of the molecular ion provides a fingerprint that helps to confirm the structure. Common fragmentation pathways for this molecule are expected to include the loss of small, stable neutral molecules or radicals. Predicted fragmentation patterns are outlined in Table 3.

Table 3: Expected Mass Spectral Fragmentation for this compound

m/z Value Expected Relative Intensity Fragment Identification
152 High [M]⁺ (molecular ion)
134 Medium [M-H₂O]⁺ (loss of water)
121 High [M-CH₂OH]⁺ (loss of hydroxymethyl group)
91 Medium Tropylium ion ([C₇H₇]⁺)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its alcohol, ether, and aromatic components. The key predicted IR absorption bands are listed in Table 4.

A strong, broad band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the aliphatic methyl and methoxy groups are expected just above and below 3000 cm⁻¹, respectively. The presence of the aromatic ring is further confirmed by C=C stretching absorptions in the 1640-1680 cm⁻¹ region. Strong bands corresponding to the C-O stretching of the ether and alcohol groups are also prominent features.

Table 4: Expected IR Absorption Bands for this compound

Wavenumber Range (cm⁻¹) Intensity Assignment
3200 - 3500 Strong, broad O-H stretching (alcohol)
3000 - 3100 Medium Aromatic C-H stretching
2800 - 3000 Strong Aliphatic C-H stretching (methyl, methoxy)
1640 - 1680 Medium-strong Aromatic ring C=C stretching
1200 - 1275 Strong Asymmetric C-O-C stretching (ether)

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid crystalline state. As of the current literature survey, a specific crystal structure determination for this compound has not been reported in publicly accessible databases.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

There are no specific quantum chemical calculations reported for (3-Methoxy-5-methylphenyl)methanol. Such studies would be invaluable for understanding its electronic properties and predicting its reactivity in various chemical environments.

DFT Calculations for Energetics and Transition States

No Density Functional Theory (DFT) calculations have been performed to determine the energetics of different conformers or to map the transition states of reactions involving this compound. DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for predicting molecular structures, energies, and properties. For a molecule like this compound, DFT could elucidate the rotational barriers of the methoxy (B1213986) and hydroxymethyl groups and provide insight into the thermodynamics and kinetics of its reactions, such as oxidation or substitution.

Analysis of Molecular Orbitals and Reactivity Indices

A detailed analysis of the frontier molecular orbitals (HOMO and LUMO) and other reactivity indices for this compound is not available in the scientific literature. This type of analysis is fundamental to predicting how the molecule will interact with other reagents. The energy and shape of the HOMO and LUMO, for instance, would indicate the most likely sites for nucleophilic and electrophilic attack, respectively. Reactivity indices derived from conceptual DFT, such as electronegativity, hardness, and Fukui functions, would offer a more quantitative picture of its reactive nature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

There are no published molecular dynamics (MD) simulations for this compound. MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules and for studying their interactions with solvents or other molecules over time. For this compound, MD simulations could reveal the preferred orientations of its substituent groups in different solvents and provide insights into its intermolecular hydrogen bonding capabilities, which are crucial for understanding its physical properties and behavior in biological systems.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)

While experimental NMR data for similar compounds exist, there are no specific computational predictions of the NMR chemical shifts for this compound. newdrugapprovals.orgchemicalbook.com Computational methods, often used in conjunction with DFT, can accurately predict 1H and 13C NMR spectra. nih.gov Such predictions are highly valuable for confirming the structure of synthesized compounds and for interpreting complex experimental spectra. The absence of this data for this compound means that researchers must rely solely on experimental data and comparisons with related structures.

Structure-Activity Relationship (SAR) Modeling for Derivatives

No structure-activity relationship (SAR) or quantitative structure-activity relationship (QSAR) studies involving derivatives of this compound have been reported. SAR and QSAR models are essential in medicinal chemistry for designing new molecules with improved biological activity. By systematically modifying the structure of a parent compound like this compound and correlating these changes with their biological effects, researchers can develop predictive models to guide the synthesis of more potent and selective drug candidates. The lack of such studies indicates that the potential of this molecular scaffold in drug discovery has not been systematically explored using computational approaches.

Future Research Directions and Emerging Applications

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry's increasing focus on green chemistry is driving the development of more sustainable and efficient methods for synthesizing (3-Methoxy-5-methylphenyl)methanol. nih.govmdpi.comfrontiersin.org Traditional synthesis routes often rely on harsh reagents and generate significant waste. Future research is geared towards environmentally friendly alternatives that minimize energy consumption and the use of hazardous substances. nih.gov

One promising approach is the use of biocatalysis, which employs enzymes or whole organisms to carry out chemical transformations. researchgate.net For instance, the bioreduction of aromatic aldehydes to their corresponding alcohols using plant-based catalysts offers a green alternative to conventional chemical reductions. researchgate.net Researchers are also exploring microwave-assisted organic synthesis, a technique that can significantly shorten reaction times and improve energy efficiency. mdpi.comfrontiersin.org The development of novel catalysts, such as cobalt composites immobilized on polysulfone fibrous networks, is also a key area of interest for the clean oxidation of alcohols. nih.gov These green methodologies are not only more sustainable but also have the potential to be more cost-effective for large-scale production.

Exploration of Novel Catalytic Reactions

The functional groups of this compound, a methoxy (B1213986) group and a hydroxymethyl group, make it a versatile substrate for a wide range of catalytic reactions. Future research will likely focus on exploring novel catalytic transformations to synthesize a diverse array of derivatives with unique properties.

The catalytic oxidation of methoxy-substituted benzyl (B1604629) alcohols is an area of significant interest, particularly in the context of lignin (B12514952) valorization, as these structures are common in this abundant biopolymer. unimi.itresearchgate.net Gold-palladium bimetallic nanoparticles have shown synergistic effects in the oxidation of benzyl alcohol derivatives, and further research could optimize these catalysts for specific substrates like this compound. researchgate.net Another area of exploration is photosolvolysis, where light is used to induce the cleavage of the carbon-hydroxyl bond, leading to the formation of a benzyl cation that can be trapped by various nucleophiles. rsc.org This method offers a pathway to new derivatives that may not be accessible through traditional thermal reactions. Additionally, direct deoxygenative alkylation of benzyl alcohols using sulfones as alkylating agents represents an efficient method for creating new carbon-carbon bonds. acs.org

Integration into Flow Chemistry and Automation for Scalable Synthesis

To meet the potential industrial demand for this compound and its derivatives, scalable and efficient manufacturing processes are essential. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. google.com

The integration of the synthesis of this compound into automated flow chemistry systems is a key future research direction. researchgate.net This could involve the use of packed-bed reactors with immobilized catalysts for continuous production. nih.gov Such systems can be easily scaled up and integrated with online monitoring and purification steps, leading to a more streamlined and efficient manufacturing process. researchgate.net The development of robust and reusable catalysts is crucial for the economic viability of continuous flow processes. researchgate.net

Investigation of New Materials and Biological Applications

The unique chemical structure of this compound makes it an attractive building block for the synthesis of new materials and biologically active molecules.

In materials science, benzyl alcohol and its derivatives can be used as monomers for the synthesis of polymers like poly(phenylenemethylene). kpi.ua Research into the polymerization of this compound could lead to the development of new polymers with tailored properties for specific applications. For example, the photo-oxidation of polycarbonates can yield benzyl alcohol derivatives, suggesting a potential role for these compounds in polymer degradation and recycling studies. wikipedia.org

In the realm of medicinal chemistry, derivatives of substituted benzyl alcohols have shown promise as antimicrobial and anticancer agents. nih.govresearchgate.netnih.govresearchgate.net The methoxy and methyl groups on the phenyl ring of this compound can be strategically modified to enhance these biological activities. nih.gov Preliminary studies have indicated that this compound itself may possess antimicrobial properties and could serve as a lead compound for the development of new antibiotics. Further research will involve synthesizing and screening a library of derivatives to identify compounds with potent and selective biological activity.

Advanced Computational Modeling for De Novo Design of Derivatives

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. beilstein-journals.orgmpg.de These in silico methods can be used to predict the properties of molecules and guide the design of new compounds with desired characteristics, thereby reducing the time and cost associated with experimental work. beilstein-journals.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Methoxy-5-methylphenyl)methanol
Reactant of Route 2
(3-Methoxy-5-methylphenyl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.